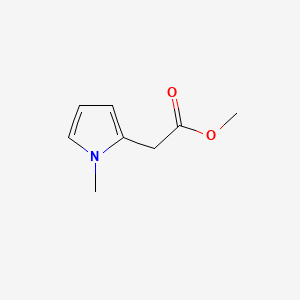

Methyl 1-methyl-2-pyrroleacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-methylpyrrol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVDYLHQYNGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199818 | |

| Record name | Methyl 1-methylpyrrol-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51856-79-2 | |

| Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51856-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methylpyrrol-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051856792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methylpyrrol-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylpyrrol-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-2-pyrroleacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-pyrroleacetate is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules. The pyrrole-2-acetate scaffold is a structural motif found in a number of pharmacologically relevant compounds. This technical guide provides a comprehensive overview of a proven synthetic route to this compound and details its physicochemical and spectroscopic characterization. All quantitative data is presented in structured tables for clarity and ease of comparison.

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds via the reduction of methyl 1-methylpyrrole-2-glyoxylate.[1] This approach offers a good yield and a straightforward purification process.

Experimental Protocol

Materials:

-

Methyl 1-methylpyrrole-2-glyoxylate (50g)

-

Pyridine (200 ml)

-

Hydrogen sulfide (64g)

-

Nitrogen gas

-

Standard laboratory glassware and equipment for inert atmosphere reactions, distillation, and filtration.

-

Stirred autoclave

Procedure:

-

A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared in a suitable flask and cooled to -78°C.

-

To this cooled solution, 64g of hydrogen sulfide is added.

-

The resulting mixture is transferred to a stirred autoclave, which is then sealed.

-

The autoclave is heated to 63°C, causing the internal pressure to rise to approximately 130 p.s.i.

-

The reaction is allowed to proceed for 27 hours under these conditions.

-

After the reaction is complete, the autoclave is cooled, and the excess hydrogen sulfide is carefully driven off using a stream of nitrogen gas.

-

The reaction solution is decanted from the precipitated sulfur.

-

Pyridine is removed from the solution by distillation at a reduced pressure of 20 mm Hg.

-

The resulting residue is purified by vacuum distillation at 0.03 mm Hg, collecting the fraction boiling at 68-70°C.

-

This procedure yields 39.2g of this compound as an oil (86% yield).[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Boiling Point | 68-70°C at 0.03 mm Hg[1] |

| Appearance | Oily liquid |

Spectroscopic Data

Disclaimer: Experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound were not available in the searched literature. The data presented below is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.60 | t | 1H | H-5 (pyrrole ring) |

| ~6.00 | t | 1H | H-3 (pyrrole ring) |

| ~5.90 | t | 1H | H-4 (pyrrole ring) |

| ~3.70 | s | 2H | -CH₂- (acetate) |

| ~3.65 | s | 3H | -OCH₃ (ester) |

| ~3.55 | s | 3H | N-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (ester) |

| ~128.0 | C-2 (pyrrole ring) |

| ~121.0 | C-5 (pyrrole ring) |

| ~107.0 | C-3 (pyrrole ring) |

| ~106.0 | C-4 (pyrrole ring) |

| ~52.0 | -OCH₃ (ester) |

| ~34.0 | N-CH₃ |

| ~32.0 | -CH₂- (acetate) |

IR (Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1500 | Medium | C=C stretch (pyrrole ring) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available from the NIST WebBook. The spectrum displays a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 153 | 45 | [M]⁺ |

| 94 | 100 | [M - COOCH₃]⁺ |

| 80 | 20 | [C₅H₆N]⁺ |

| 53 | 15 | [C₄H₅]⁺ |

Experimental Workflow for Characterization

References

Spectroscopic Profile of Methyl 1-methyl-2-pyrroleacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 1-methyl-2-pyrroleacetate (C₈H₁₁NO₂), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 153 | ~45 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M - COOCH₃]⁺ |

| Additional fragmentation data can be found in the NIST WebBook. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 20-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Ensure the film is of an appropriate thickness to obtain a spectrum with good peak intensity.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1-methyl-2-pyrroleacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-pyrroleacetate is a substituted pyrrole derivative with significant utility as a versatile building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols and data to support its application in research and development.

Chemical and Physical Properties

This compound is a light yellow to brown clear liquid under standard conditions.[1] A summary of its key quantitative properties is presented in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Boiling Point | 80-85 °C at 2 mmHg | [1][2] |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.501 | [2] |

| Flash Point | 106 °C | [2] |

| Appearance | Light yellow to brown clear liquid | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves the reduction of methyl 1-methylpyrrole-2-glyoxylate.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Methyl 1-methylpyrrole-2-glyoxylate (50 g)

-

Pyridine (200 mL)

-

Hydrogen sulfide (64 g)

-

Nitrogen gas

-

Stirred autoclave

Procedure:

-

A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 mL of pyridine is cooled to -78 °C.

-

64 g of hydrogen sulfide is added to the cooled solution.

-

The mixture is sealed in a stirred autoclave and heated to 63 °C, with the pressure rising to approximately 130 p.s.i.

-

After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is distilled off at 20 mm Hg.

-

The residue is distilled at 0.03 mm Hg, collecting the fraction at 68-70 °C, to yield 39.2 g (86% yield) of oily this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich N-methylpyrrole ring and the ester functionality of the acetate side chain.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-2-pyrroleacetic acid, under acidic or basic conditions. This transformation is a fundamental step in the further derivatization of the molecule.

Materials:

-

This compound

-

Methanol or Ethanol

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve this compound in a suitable alcohol (e.g., methanol).

-

Add an aqueous solution of a base (e.g., 1M NaOH) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-2-pyrroleacetic acid.

Reduction of the Ester Group

The ester can be reduced to the corresponding primary alcohol, 2-(1-methyl-1H-pyrrol-2-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Aqueous workup solutions (e.g., water, 15% NaOH solution, water)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The N-methylpyrrole ring is highly activated towards electrophilic aromatic substitution. The directing effects of the N-methyl group (ortho, para-directing) and the deactivating, meta-directing nature of the acetate side chain at the 2-position suggest that electrophilic attack will preferentially occur at the C5 position.

Caption: Directing effects on electrophilic substitution.

This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C5 position.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Aqueous sodium acetate solution

Procedure:

-

Cool a solution of DMF in the anhydrous solvent to 0 °C.

-

Add POCl₃ dropwise to form the Vilsmeier reagent.

-

Add a solution of this compound in the anhydrous solvent to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat as necessary.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture onto ice and neutralize with an aqueous solution of sodium acetate.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or crystallization.

This reaction introduces an acyl group (-COR) onto the pyrrole ring, also expected at the C5 position.

Materials:

-

This compound

-

Acyl chloride or acid anhydride

-

Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice and dilute hydrochloric acid

Procedure:

-

Suspend the Lewis acid in the anhydrous solvent under an inert atmosphere and cool to 0 °C.

-

Add the acylating agent (acyl chloride or anhydride) dropwise.

-

Add a solution of this compound in the anhydrous solvent dropwise.

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a beaker containing ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over an anhydrous salt, and concentrate.

-

Purify the product by distillation or chromatography.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its pyrrole core is a common motif in many biologically active molecules. The ability to functionalize both the acetate side chain and the pyrrole ring allows for the creation of a diverse library of compounds for screening in drug discovery programs. It is particularly noted for its use in the development of pharmaceuticals targeting neurological disorders.[1] In biochemical research, this compound and its derivatives can be utilized in various assays to study metabolic pathways and enzyme functions.[1]

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in any particular signaling pathway. Its primary role appears to be that of a synthetic intermediate rather than a biologically active modulator of cell signaling.

Conclusion

This compound is a valuable and versatile chemical entity for synthetic and medicinal chemists. Its well-defined chemical properties and predictable reactivity make it an excellent starting material for the construction of more elaborate molecular architectures. The experimental protocols provided in this guide, though generalized in some cases, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research into the biological activities of its derivatives may yet uncover roles in modulating cellular processes.

References

The Versatile Building Block: A Technical Guide to Methyl 1-methyl-2-pyrroleacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-2-pyrroleacetate, a substituted pyrrole derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a reactive N-methylated pyrrole ring and a modifiable acetate side chain, make it a crucial intermediate in the construction of a wide array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, offering detailed experimental protocols and insights into its synthetic utility.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, light yellow to brown liquid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 51856-79-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Boiling Point | 80-85 °C at 2 mmHg |

| Density | 1.064 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.501 |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of methyl 1-methylpyrrole-2-glyoxylate. Another documented approach involves the saponification of 1-methyl-1H-pyrrol-2-acetonitrile followed by esterification.

Experimental Protocol: Synthesis from Methyl 1-methylpyrrole-2-glyoxylate[1]

This procedure details the synthesis of this compound from methyl 1-methylpyrrole-2-glyoxylate.

Materials:

-

Methyl 1-methylpyrrole-2-glyoxylate (50 g)

-

Pyridine (200 mL)

-

Hydrogen sulfide (64 g)

-

Nitrogen gas

-

Toluene

-

Dimethyl sulfate

-

Tetrabutyl quaternary ammonium hydrogen sulfate

Procedure:

-

A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 mL of pyridine is cooled to -78 °C.

-

64 g of hydrogen sulfide is added to the cooled solution.

-

The mixture is sealed in a stirred autoclave and heated to 63 °C, causing the pressure to rise to approximately 130 p.s.i.

-

After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is distilled off at 20 mm Hg.

-

The residue is distilled at 0.03 mm Hg, with the product collected at a boiling point of 68-70 °C.

-

This process yields 39.2 g of oily this compound (86% yield).

Experimental Protocol: Synthesis from 1-methyl-1H-pyrrol-2-acetonitrile[2]

This method outlines the preparation via saponification and subsequent esterification.

Materials:

-

1-methyl-1H-pyrrol-2-acetonitrile (1200 g, 7.7 moles)

-

50% Sodium hydroxide solution (920 g, 11.5 moles)

-

Water (920 mL)

-

Sodium bicarbonate powder (462 g, 5.5 moles)

-

Toluene (4 L)

-

Tetrabutyl quaternary ammonium hydrogen sulfate (10 g)

-

Dimethyl sulfate (1607 g, 12.5 moles)

Procedure:

-

A mixture of 1200 g of 1-methyl-1H-pyrrol-2-acetonitrile and 920 mL of water is stirred and heated to 98-100 °C.

-

920 g of 50% sodium hydroxide solution is added dropwise over one hour.

-

The mixture is stirred for an additional 2.5 hours at 98-100 °C to complete saponification.

-

462 g of powdered sodium bicarbonate is added to adjust the pH to approximately 10.5, and the mixture is refluxed for 30 minutes.

-

The mixture is cooled to 70 °C, and 4 liters of toluene and 10 g of tetrabutyl quaternary ammonium hydrogen sulfate are added.

-

1607 g of dimethyl sulfate is then added dropwise.

-

The reaction mixture is maintained at 70 °C for 4 hours and then cooled.

-

The organic phase is decanted and evaporated to dryness under reduced pressure.

-

The residue is rectified by distillation, with the major fraction collected at 118-120 °C at 19 mbar, yielding 98-99% pure this compound in a 98-100% theoretical yield.[1]

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications.[2] Its utility stems from the reactivity of both the pyrrole ring and the acetate functional group.

Reactions of the Pyrrole Ring

The N-methylated pyrrole ring is susceptible to electrophilic substitution at the C3, C4, and C5 positions. This reactivity allows for the introduction of a wide range of functional groups, paving the way for the synthesis of diverse molecular scaffolds.

Reactions of the Acetate Side Chain

The ester functionality of the acetate side chain can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides, nitriles, or alcohols. These transformations provide a handle for further molecular elaboration and the construction of complex target molecules.

The following diagram illustrates the key synthetic transformations of this compound.

Logical Workflow for Utilizing this compound

The strategic application of this compound in a synthetic campaign typically follows a logical workflow, as depicted in the diagram below. The initial step involves the synthesis of the building block itself, followed by carefully planned modifications of either the pyrrole ring or the acetate side chain to construct the desired molecular framework.

Conclusion

This compound stands as a cornerstone building block for organic chemists. Its accessible synthesis and the dual reactivity of its pyrrole core and acetate functionality provide a powerful platform for the efficient construction of diverse and complex molecular architectures. The detailed protocols and strategic workflows presented in this guide are intended to empower researchers and professionals in the fields of drug discovery and materials science to harness the full potential of this versatile synthetic intermediate.

References

Unveiling the Bioactive Potential of Methyl 1-methyl-2-pyrroleacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of derivatives of Methyl 1-methyl-2-pyrroleacetate, a pyrrole-based scaffold of significant interest in medicinal chemistry. While specific quantitative data for the parent compound is limited in publicly available research, this document synthesizes the known biological activities of structurally related pyrrole derivatives, offering valuable insights for further research and drug development endeavors. The pyrrole nucleus is a key structural component in numerous biologically active molecules, and its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One documented laboratory-scale synthesis involves the following reaction:

Protocol for the Synthesis of this compound:

-

Reactants: Methyl 1-methylpyrrole-2-glyoxylate, Pyridine, Hydrogen sulfide.

-

Procedure:

-

A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78°C.

-

64g of hydrogen sulfide is added to the cooled solution.

-

The mixture is sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i.

-

After 27 hours, the hydrogen sulfide is driven off in a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is distilled off at 20 mm Hg.

-

The residue is distilled at 0.03 mm Hg, with the boiling point of the product between 68-70°C, to yield oily this compound.

-

-

Yield: Approximately 86%.

Potential Biological Activities

Derivatives of the pyrrole scaffold have been extensively studied for various biological activities. The following sections summarize the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Pyrrole derivatives have emerged as a promising class of compounds in oncology research, with several exhibiting potent cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data on Anticancer Activity of Pyrrole Derivatives:

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Isatin-pyrrole derivative | HepG2 (Human liver cancer) | IC50 | 0.47 µM | [1] |

| Pyrrole hydrazone derivative (1C) | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 μM | [2] |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | H1299 (Human non-small cell lung carcinoma) | IC50 | 25.4 µM | [3] |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | HT-29 (Human colorectal adenocarcinoma) | IC50 | 19.6 µM | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Signaling Pathways in Anticancer Activity:

Pyrrole derivatives have been shown to interfere with key signaling pathways involved in cancer progression.

Antimicrobial Activity

The pyrrole scaffold is present in several naturally occurring antibiotics, and synthetic derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Pyrrole Derivatives:

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Pyrrolyl benzamide derivative | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [4] |

| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | Inhibition Zone | 12 mm (at 100 µ g/disk ) | [4] |

| Pyrrole derivative | Escherichia coli | Zone of Inhibition | Comparable to Ciprofloxacin | [5] |

| Pyrrole derivative | Aspergillus niger | Zone of Inhibition | Potent activity | [5] |

| Pyrrole derivative | Candida albicans | Zone of Inhibition | Potent activity | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

-

Principle: This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated disks are placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar. If the antibiotic is effective, it inhibits bacterial growth, creating a clear zone of inhibition around the disk.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.

-

Interpretation: The size of the zone of inhibition is used to determine if the organism is susceptible, intermediate, or resistant to the tested compound by comparing it to standardized charts.

-

Anti-inflammatory Activity

Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data on Anti-inflammatory Activity of Pyrrole Derivatives:

| Compound Class | Target | Activity Metric | Value | Reference |

| N-(4-nitrooxybutyl)piperidyl derivative | COX-2 | ED50 | 132.4 mg/kg po | [6] |

| N-(4-nitrooxybutyl)-1,2,3,6-tetrahydropyridyl derivative | COX-2 | ED50 | 118.4 mg/kg po | [6] |

Experimental Protocol: COX Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

-

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.

-

Pre-incubation: Incubate the enzyme with the test compound for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced, typically using an ELISA or a fluorescent probe.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathways in Anti-inflammatory Activity:

The anti-inflammatory effects of pyrrole derivatives are often mediated by the inhibition of the cyclooxygenase (COX) pathway and modulation of other inflammatory signaling cascades.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The existing body of research on related pyrrole compounds highlights their promise in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-methyl-2-pyrroleacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 1-methyl-2-pyrroleacetate, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and discusses its relevance in synthetic pathways leading to biologically active molecules.

Physicochemical Properties

This compound is a light yellow to brown clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| CAS Number | 51856-79-2 | [1][2][3] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 80-85 °C at 2 mmHg | [3] |

| 242.00 °C at 760.00 mmHg (estimated) | [2] | |

| Density | 1.09 g/mL | [1] |

| 1.064 g/mL at 25 °C | [3] | |

| Refractive Index | n20/D 1.5 | [1] |

| n20/D 1.501 | [3] | |

| Water Solubility | 3742 mg/L at 25 °C (estimated) | [2] |

| 8.3 g/L at 20 °C | [3] | |

| Flash Point | 106.67 °C (224.00 °F) | [2][3] |

| Storage Conditions | Room temperature, or sealed in a dry place at 2-8°C | [1][3] |

Solubility Profile

While specific data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature, its estimated and experimentally determined water solubility suggest it is sparingly soluble in aqueous media.[2][3] The pyrrole ring contributes to some degree of polarity, while the methyl ester and the N-methyl group add lipophilic character.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in different solvents at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Logical Workflow for Solubility Determination:

References

An In-depth Technical Guide to Methyl 1-methyl-2-pyrroleacetate

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-methyl-2-pyrroleacetate, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines an analytical methodology for its characterization, catering to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with applications in various research and development sectors, including pharmaceuticals and agrochemicals.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3][4][5] |

| Molecular Weight | 153.1784 g/mol | [3][6] |

| CAS Number | 51856-79-2 | [1][2][3] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 85 °C at 2 mmHg | [1] |

| Density | 1.09 g/mL | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine.[7]

Materials:

-

Methyl 1-methylpyrrole-2-glyoxylate

-

Pyridine

-

Hydrogen sulfide

-

Nitrogen gas

Procedure:

-

A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.

-

The solution is cooled to -78° C.

-

64g of hydrogen sulfide is added to the cooled solution.

-

The mixture is sealed in a stirred autoclave and heated to 63° C, with the pressure rising to approximately 130 p.s.i.

-

The reaction is allowed to proceed for 27 hours.

-

After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is distilled off at 20 mm Hg.

-

The residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at a boiling point of 68-70° C.[7]

This procedure is reported to yield approximately 39.2g of the final product, which corresponds to an 86% yield.[7]

Analytical Methodology

For the analysis of related compounds such as 1-Methyl-1H-pyrrole-2-acetic acid, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This method is adaptable for the analysis of its methyl ester derivative.

Chromatographic Conditions:

-

Column: A suitable reverse-phase column (e.g., Newcrom R1).[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[8]

-

Detection: UV or MS, depending on the instrumentation available.

This HPLC method is scalable and can be utilized for both analytical quantification and preparative separation for impurity isolation.[8]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemeo.com [chemeo.com]

- 3. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 4. This compound | Properties, Uses, Safety & Suppliers China [chemheterocycles.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. 1-Methyl-1H-pyrrole-2-acetic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Methyl 1-methyl-2-pyrroleacetate: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-2-pyrroleacetate is a key heterocyclic building block in organic synthesis, primarily recognized for its role as a precursor to a variety of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a historical perspective on its scientific exploration. Detailed experimental protocols for its preparation and analysis are presented, alongside a discussion of its known applications. While direct biological activity of the title compound is not extensively documented, its significance as a synthetic intermediate is thoroughly examined.

Introduction

This compound, with the CAS Registry Number 51856-79-2, is a pyrrole derivative characterized by a methyl group at the nitrogen atom and a methyl acetate group at the 2-position of the pyrrole ring. Its chemical formula is C₈H₁₁NO₂ and it has a molecular weight of 153.18 g/mol .[1][2] The compound typically appears as a clear orange to slightly brown liquid.[2] While not found in nature, its utility as a versatile intermediate in the synthesis of various target molecules, including the antihistamine clemastine and as a component in the biosynthesis of cocaine, has cemented its importance in medicinal and organic chemistry.[3][4]

This guide aims to consolidate the available scientific knowledge on this compound, with a focus on its synthesis and characterization.

History and Discovery

The exact date and discoverer of this compound are not prominently documented in readily available scientific literature. However, its appearance in chemical literature becomes more frequent in the context of synthetic methodology development and as a starting material for more complex heterocyclic systems. A notable publication by Hegedűs, Máthé, and Tungler in 1997, which details the hydrogenation of this compound, suggests its availability and use in synthetic research by that time.[5][6][7] The study of pyrrole derivatives, in general, has a long history, with significant research on their reactions and synthesis dating back to the early 20th century.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 51856-79-2 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Clear orange to slightly brown liquid | [2] |

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available through the NIST WebBook.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl stretching frequency.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of methyl 1-methyl-2-pyrroleglyoxylate.

Reaction:

Materials:

-

Methyl 1-methyl-2-pyrroleglyoxylate

-

Pyridine

-

Hydrogen sulfide

-

Nitrogen gas

-

Stirred autoclave

-

Distillation apparatus

Procedure:

-

A solution of 50 g of methyl 1-methyl-2-pyrroleglyoxylate in 200 ml of pyridine is prepared in a stirred autoclave.

-

The solution is cooled to -78 °C.

-

64 g of hydrogen sulfide is added to the cooled solution.

-

The autoclave is sealed and heated to 63 °C, causing the pressure to rise to approximately 130 p.s.i.

-

The reaction mixture is stirred for 27 hours.

-

After the reaction is complete, the hydrogen sulfide is driven off using a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is removed by distillation at 20 mm Hg.

-

The residue is then distilled at 0.03 mm Hg (b.p. 68-70 °C) to yield oily this compound.

Spectroscopic Characterization Protocols

4.2.1. Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

-

Instrumentation: A standard electron ionization mass spectrometer is used.

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200). The resulting spectrum can be compared with the data available in the NIST database.[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

4.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Applications in Synthesis

The primary utility of this compound lies in its role as a synthetic intermediate. A significant application is its hydrogenation to produce methyl 1-methyl-2-pyrrolidineacetate, a valuable precursor in the synthesis of various pharmaceutical agents.[4]

Hydrogenation to Methyl 1-methyl-2-pyrrolidineacetate

The catalytic hydrogenation of the pyrrole ring in this compound has been studied in detail.

Experimental Protocol for Hydrogenation:

-

Catalysts: Supported noble metal catalysts are typically employed, with rhodium and ruthenium catalysts often showing high conversion and selectivity.[6][7] Palladium catalysts have also been used, with selectivity being influenced by the choice of solvent.[6][7]

-

Solvents: Various organic solvents can be used, such as methanol or ethanol.

-

Conditions: The reaction is generally carried out under mild conditions of temperature and pressure.

Biological Activity

There is a lack of substantial evidence for the direct biological activity of this compound itself. The interest in this compound from a pharmaceutical perspective stems from its utility as a precursor to biologically active molecules. For instance, various pyrroleacetic acid esters have been investigated for their analgesic and anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[9][10][11] However, these studies focus on more complex derivatives and not on the title compound. The broader class of pyrrole-containing compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[12][13]

Conclusion

This compound is a valuable and versatile synthetic intermediate with established protocols for its preparation and subsequent chemical transformations. While its own biological activity is not a current focus of research, its role as a building block for pharmaceuticals and other complex molecules is well-recognized. This guide has provided a consolidated resource for researchers, outlining the key aspects of its chemistry, from its synthesis and characterization to its application in further synthetic endeavors. Future research may explore potential novel applications or uncover previously unknown biological properties of this fundamental pyrrole derivative.

References

- 1. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 2. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (EVT-460199) | 130-17-6 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound(51856-79-2) IR Spectrum [chemicalbook.com]

- 9. 1,5-Diarylpyrrole-3-acetic acids and esters as novel classes of potent and highly selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole esters of tropanols and related structures as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-methyl-2-pyrroleacetate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-2-pyrroleacetate is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its unique pyrrole scaffold makes it a valuable building block for the synthesis of more complex, biologically active molecules. This document provides an in-depth technical guide on its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a light yellow to brown clear liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources. It is noted for its favorable solubility characteristics, which are advantageous in a range of chemical formulations.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| CAS Number | 51856-79-2 | [1][2][3] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 80-85 °C at 2 mmHg (267 Pa) | [1][4] |

| 242.00 °C at 760.00 mmHg (estimated) | [5] | |

| Density | 1.09 g/mL | [1] |

| 1.064 g/mL at 25°C | [4] | |

| Refractive Index (n20D) | 1.5 | [1] |

| 1.501 | [4] | |

| Purity | ≥ 97% (GC) | [1] |

| Solubility | Water: 3742 mg/L at 25 °C (estimated) | [5] |

| Flash Point | 224.00 °F (106.67 °C) TCC | [4][5] |

| Storage Conditions | Room Temperature, sealed in a dry environment | [1][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of methyl 1-methylpyrrole-2-glyoxylate. The following protocol is a detailed methodology for this conversion.

Experimental Protocol: Synthesis from Methyl 1-methylpyrrole-2-glyoxylate

Objective: To synthesize this compound with a high yield.

Reactants:

-

Methyl 1-methylpyrrole-2-glyoxylate: 50 g

-

Pyridine: 200 ml

-

Hydrogen Sulfide: 64 g

-

Nitrogen gas

Procedure:

-

A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.[7]

-

The solution is cooled to -78°C.[7]

-

64 g of hydrogen sulfide is added to the cooled solution.[7]

-

The mixture is sealed in a stirred autoclave and heated to 63°C. The internal pressure will rise to approximately 130 p.s.i.[7]

-

The reaction is allowed to proceed for 27 hours.[7]

-

After the reaction is complete, the excess hydrogen sulfide is driven off using a nitrogen stream.[7]

-

The solution is decanted from the precipitated sulfur.[7]

-

Pyridine is removed by distillation at a reduced pressure of 20 mm Hg.[7]

-

The resulting residue is purified by distillation at 0.03 mm Hg, collecting the fraction at a boiling point of 68-70°C.[7]

Yield:

-

This process yields 39.2 g of oily this compound, which corresponds to an 86% yield.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 3. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. methyl 1-methyl-2-pyrrole acetate, 51856-79-2 [thegoodscentscompany.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for Methyl 1-methyl-2-pyrroleacetate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Methyl 1-methyl-2-pyrroleacetate as a versatile building block in the synthesis of complex molecules, including analogues of natural products and other bioactive compounds. While direct application in the total synthesis of a specific, named natural product is not extensively documented in readily available literature, its structure lends itself to several strategic synthetic transformations.

Application Notes

Introduction

This compound is a substituted pyrrole derivative with a reactive acetic acid methyl ester side chain at the 2-position and a methyl group on the pyrrole nitrogen. The pyrrole ring is a common motif in a wide range of natural products and pharmacologically active compounds, making this reagent a potentially valuable starting material.[1] Its utility lies in the ability to functionalize the pyrrole ring at various positions and to modify the ester side chain. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Potential Synthetic Applications

The structure of this compound allows for several synthetic manipulations:

-

Functionalization of the Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution reactions, such as Vilsmeier-Haack formylation, acylation, and halogenation, primarily at the C4 and C5 positions. These modifications introduce handles for further synthetic transformations, such as cross-coupling reactions to build more complex molecular architectures.

-

Modification of the Acetic Acid Side Chain: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups. The α-carbon of the acetate group can potentially be alkylated or otherwise functionalized after deprotonation with a suitable base.

-

Building Block for Fused Heterocycles: The functional groups on both the pyrrole ring and the side chain can be used in cyclization reactions to construct fused heterocyclic systems, which are common in many natural products.

Relevance to Natural Product Analogue Synthesis

Many natural products, such as the prodigiosins and tambjamines, feature polypyrrolic structures. While the biosynthesis of these molecules follows specific pathways, synthetic chemists often employ different strategies. This compound can serve as a starting point for the synthesis of functionalized monopyrrole units that can then be coupled to form bipyrroles or tripyrroles, key components of these natural product families. For instance, formylation of the pyrrole ring followed by condensation reactions could lead to the formation of pyrrolylmethene units.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| CAS Number | 51856-79-2 | [3] |

| Boiling Point | 68-70 °C at 0.03 mmHg | [4] |

| Density | 1.064 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.501 | [2] |

| logP (o/w) | 0.886 (estimated) | [5] |

| Water Solubility | 3742 mg/L at 25 °C (estimated) | [5] |

Experimental Protocols

The following is a representative protocol for a key transformation of this compound, illustrating its potential as a synthetic intermediate. This protocol describes the Vilsmeier-Haack formylation to introduce a formyl group at the 5-position of the pyrrole ring, creating a valuable precursor for further elaboration.

Protocol: Vilsmeier-Haack Formylation of this compound

Objective: To synthesize Methyl 5-formyl-1-methyl-2-pyrroleacetate, a key intermediate for the synthesis of prodigiosin analogues and other polypyrrolic compounds.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Pyrrole: Dissolve this compound (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-formyl-1-methyl-2-pyrroleacetate.

Expected Outcome:

The product, Methyl 5-formyl-1-methyl-2-pyrroleacetate, is a more functionalized pyrrole that can be used in subsequent steps, such as Wittig reactions, condensations with other pyrroles, or reductive aminations, to build more complex molecular scaffolds.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Caption: Proposed synthetic pathway for the functionalization of this compound.

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

References

Application Notes and Protocols: "Methyl 1-methyl-2-pyrroleacetate" as a Precursor for Tropane Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 1-methyl-2-pyrroleacetate as a versatile precursor in the synthesis of tropane alkaloids, a class of bicyclic alkaloids with significant pharmacological applications. The following sections detail the synthetic pathways, key transformations, and experimental protocols, with a focus on the synthesis of the cocaine backbone as a representative example.

Introduction: The Role of this compound in Alkaloid Synthesis

This compound is a substituted pyrrole derivative that, upon reduction of the pyrrole ring, yields methyl 1-methyl-2-pyrrolidineacetate. This saturated heterocyclic compound serves as a crucial building block for the construction of the tropane skeleton, the core structure of numerous important alkaloids, including cocaine and atropine. The 1-methyl-2-pyrrolidineacetate moiety provides the five-membered nitrogen-containing ring and an acetic acid side chain at the 2-position, which is primed for cyclization to form the bicyclic tropane ring system.

The primary application highlighted in these notes is the role of methyl 1-methyl-2-pyrrolidineacetate as a key intermediate in the biomimetic synthesis of tropane alkaloids. The synthetic strategy involves the initial hydrogenation of the pyrrole ring, followed by the construction of the piperidine ring of the tropane nucleus.

Synthetic Pathway Overview

The overall synthetic strategy from this compound to a tropane alkaloid can be conceptualized in three main stages:

-

Hydrogenation: Saturation of the pyrrole ring of this compound to afford methyl 1-methyl-2-pyrrolidineacetate.

-

Tropane Core Formation: Intramolecular cyclization of a suitably functionalized derivative of methyl 1-methyl-2-pyrrolidineacetate to construct the 8-azabicyclo[3.2.1]octane (tropane) skeleton. This is often achieved through a Dieckmann condensation or a related cyclization strategy.

-

Functional Group Manipulation: Reduction of the resulting β-ketoester and subsequent esterification to yield the final target alkaloid.

Experimental Protocols

This protocol describes the saturation of the pyrrole ring to yield methyl 1-methyl-2-pyrrolidineacetate. Various catalysts can be employed, with rhodium and ruthenium catalysts often showing high conversion and selectivity.

Materials:

-

This compound

-

Methanol (or other suitable solvent)

-

5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) catalyst

-

Hydrogen gas

-

High-pressure autoclave or hydrogenation apparatus

Procedure:

-

In a high-pressure autoclave, dissolve this compound (1 equivalent) in methanol.

-

Add the 5% Rh/C or 5% Ru/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at a specified temperature (e.g., 25-80 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methyl-2-pyrrolidineacetate.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary (Literature-based):

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

| 5% Rh/C | Methanol | 25 | 20 | >99 | ~98 |

| 5% Ru/C | Methanol | 25 | 10 | >99 | High |

| 5% Pd/C | Dichloromethane | 25 | 1 | High | Moderate |

This protocol provides a general method for the intramolecular cyclization to form the tropinone core, a key intermediate. This is a plausible laboratory analog of the biosynthetic pathway.

Materials:

-

Methyl 1-methyl-2-pyrrolidineacetate derivative (with an ester on the N-acetic acid chain)

-

Anhydrous toluene or other aprotic solvent

-

Strong base (e.g., Sodium hydride (NaH) or Sodium ethoxide (NaOEt))

-

Inert atmosphere (Nitrogen or Argon)

-

Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of the strong base (e.g., NaH, 1.1 equivalents) in anhydrous toluene.

-

Slowly add a solution of the functionalized methyl 1-methyl-2-pyrrolidineacetate derivative in anhydrous toluene to the stirred suspension at room temperature or elevated temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude β-keto ester (a tropinone precursor) can be purified by column chromatography.

This protocol outlines the final steps to obtain a cocaine-like tropane alkaloid.

Materials:

-

Tropinone precursor (β-keto ester)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄))

-

Methanol

-

Benzoyl chloride

-

Pyridine or other suitable base

-

Dichloromethane (DCM)

Procedure (Reduction):

-

Dissolve the tropinone precursor in methanol and cool the solution to 0 °C.

-

Slowly add the reducing agent (e.g., NaBH₄) in portions.

-

Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol (methylecgonine analog).

Procedure (Benzoylation):

-

Dissolve the crude alcohol in DCM and add pyridine.

-

Cool the solution to 0 °C and slowly add benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute aqueous copper sulfate solution (to remove pyridine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final tropane alkaloid by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The biosynthetic pathway of cocaine provides a logical framework for the synthetic application of this compound. The key steps involve the formation of the N-methyl-Δ¹-pyrrolinium cation, which is analogous to the hydrogenated precursor, followed by condensation and cyclization.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of tropane alkaloids. Through a straightforward hydrogenation to its corresponding pyrrolidine derivative, it provides a key building block for the construction of the characteristic 8-azabicyclo[3.2.1]octane skeleton. The outlined protocols, based on established chemical transformations, offer a practical guide for researchers in natural product synthesis and drug development to utilize this precursor for accessing a range of biologically active tropane alkaloids. Further optimization of reaction conditions may be necessary depending on the specific target molecule and desired stereochemistry.

Application of Methyl 1-methyl-2-pyrroleacetate in Medicinal Chemistry: A Versatile Intermediate for Bioactive Scaffolds

Introduction

Methyl 1-methyl-2-pyrroleacetate is a substituted pyrrole derivative that serves as a valuable and versatile intermediate in the field of medicinal chemistry.[1][2] Its inherent chemical reactivity, stemming from the electron-rich pyrrole core and the functionalized acetate side chain, allows for its elaboration into a variety of more complex molecular architectures. While not typically a pharmacologically active agent in itself, its utility lies in its role as a foundational building block for the synthesis of bioactive compounds, particularly in the development of pharmaceutical agents and agrochemicals.[2] The pyrrole motif is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates, and this compound provides a convenient entry point to this chemical space.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 51856-79-2 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Light yellow to brown clear liquid | [2] |

| Boiling Point | 85 °C at 2 mmHg | [2] |

| Density | 1.09 g/mL | [2] |

| Refractive Index | n20D 1.5 | [2] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine. This process results in a good yield of the desired product.[4]

Experimental Protocol: Synthesis of this compound[4]

-

A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared and cooled to -78°C.

-

To this cooled solution, 64 g of hydrogen sulfide is added.

-

The resulting mixture is sealed in a stirred autoclave and heated to 63°C. The pressure will rise to approximately 130 p.s.i.

-

The reaction is allowed to proceed for 27 hours.

-

After the reaction is complete, the hydrogen sulfide is carefully driven off using a nitrogen stream.

-

The solution is decanted from the precipitated sulfur.

-

Pyridine is removed by distillation at 20 mm Hg.

-